Hydrogenation to 1-Bromo-4-cyclopentylbenzene: A 95% Yield Pathway
The compound can be quantitatively converted to its saturated analog, 1-Bromo-4-cyclopentylbenzene, via catalytic hydrogenation. This provides a clean, high-yielding entry point to the saturated scaffold, which is a key intermediate in liquid crystal and pharmaceutical synthesis. A reported procedure using 1.04 g (4.7 mmol) of 1-bromo-4-cyclopent-1-enyl-benzene with 100 mg of PtO₂ in toluene under H₂ atmosphere at room temperature for 6 hours afforded 1.0 g of 1-bromo-4-cyclopentylbenzene, corresponding to a 95% yield .
| Evidence Dimension | Synthetic transformation yield |
|---|---|
| Target Compound Data | 95% yield (1.0 g from 1.04 g starting material) |
| Comparator Or Baseline | 1-Bromo-4-cyclopentylbenzene (CAS 59734-91-7) |
| Quantified Difference | The target compound serves as the immediate precursor to the comparator, with a demonstrated 95% conversion efficiency. |
| Conditions | Hydrogenation with PtO₂ catalyst in toluene at room temperature for 6 h |
Why This Matters
This data confirms the compound's utility as a direct, high-yield precursor to a valuable saturated intermediate, enabling a synthetic route that may be preferred over alternative, potentially lower-yielding or less accessible, syntheses of the saturated analog.
